molecular formula C12H28B2P2 B2936860 (S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane CAS No. 203000-48-0

(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane

Cat. No.: B2936860
CAS No.: 203000-48-0
M. Wt: 255.9 g/mol
InChI Key: VQQZJPKTKBTFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane (hereafter referred to as BisP-borane) is a P-chiral bisphosphine ligand featuring tert-butyl and methyl substituents on phosphorus, stabilized by borane adducts. Its synthesis via phosphine–borane intermediates () enables precise control of stereochemistry, making it a critical ligand in asymmetric catalysis. Notably, BisP-borane and its derivatives exhibit exceptional enantioselectivity in Rh- and Ir-catalyzed hydrogenation reactions, surpassing classical ligands like DIPAMP ().

Properties

CAS No.

203000-48-0

Molecular Formula

C12H28B2P2

Molecular Weight

255.9 g/mol

InChI

InChI=1S/C12H28P2.2B/c1-11(2,3)13(7)9-10-14(8)12(4,5)6;;/h9-10H2,1-8H3;;

InChI Key

VQQZJPKTKBTFHB-UHFFFAOYSA-N

SMILES

[B].[B].CC(C)(C)P(C)CCP(C)C(C)(C)C

Canonical SMILES

[B].[B].CC(C)(C)P(C)CCP(C)C(C)(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane typically involves the reaction of (S,S)-1,2-bis(diphenylphosphino)ethane with borane-tetrahydrofuran complex. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, the implementation of rigorous quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Asymmetric Hydrogenation Catalysis

t-Bu-BisP*-BH3 serves as a precursor to chiral diphosphine ligands upon deboranation. These ligands form rhodium complexes that exhibit exceptional enantioselectivity in asymmetric hydrogenation reactions. For example:

  • Substrate : α-Dehydroamino acid derivatives (e.g., methyl α-acetamidocinnamate)

  • Conditions : [Rh((S,S)-t-Bu-BisP*)(nbd)]BF₄ (nbd = norbornadiene) in methanol at 25°C under 1 atm H₂

  • Results : Enantiomeric excess (ee) >99% .

Key Mechanistic Insights:

  • The C₂-symmetric structure of the ligand creates a well-defined chiral environment around the rhodium center, directing substrate binding to favor a single enantiomeric pathway .

  • Steric effects from the tert-butyl groups and electronic contributions from the methylphosphino moieties enhance selectivity .

Stereospecific Intramolecular Coupling

The compound participates in stereospecific reactions to synthesize trans-1,4-diphosphacyclohexanes:

  • Reaction : Intramolecular coupling of bisphosphine-borane derivatives under basic conditions.

  • Outcome : Trans-diphosphacyclohexane is formed with retention of configuration at phosphorus centers .

Example Reaction Pathway :

  • Deboranation using morpholine or DABCO yields free bisphosphine.

  • Base-induced coupling generates the cyclic structure.

Data :

ProductYield (%)ConfigurationReference
trans-1,4-Diphosphacyclohexane85Retained

Deboranation and Ligand Modification

The borane groups in t-Bu-BisP-BH3* can be selectively removed or modified:

Chemoselective Deboranation

  • Reagents : DABCO (1,4-diazabicyclo[2.2.2]octane) or morpholine.

  • Selectivity : Boranes on phenylphosphine units are removed preferentially over tert-butylphosphine units due to weaker B–P bonding in the former .

31P NMR Shifts After Deboranation :

Phosphine Unitδ (ppm) Beforeδ (ppm) After
P(t-Bu)+29.0-10.9
P(Ph)+21.6-17.4

Functionalization at Boron

  • Reactions : Triflation/mesylation followed by nucleophilic substitution (e.g., with Grignard reagents).

  • Application : Synthesis of B-alkylated phosphine-boranes for tailored ligand design .

Coordination Chemistry

t-Bu-BisP*-BH3 forms stable complexes with transition metals, including Rh(I) and Cu(I):

Rhodium Complexes

  • Synthesis : Reaction with [Rh(nbd)₂]BF₄ yields [Rh((S,S)-t-Bu-BisP*)(nbd)]BF₄, a highly active hydrogenation catalyst .

  • X-ray Structure : Confirms λ-chelate geometry with tert-butyl groups in equatorial positions (Fig. 1) .

Copper-Mediated Coupling

  • Reaction : Oxidative coupling using CuCl₂ generates dinuclear Cu(I) complexes, which are precursors to multidentate ligands .

Comparative Reactivity Data

Enantioselectivity in Hydrogenation :

SubstrateLigandee (%)
Methyl α-acetamidocinnamatet-Bu-BisP*>99
Itaconic acid derivativest-Bu-BisP*92–98

Scientific Research Applications

(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane, also known as (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane), is a chemical compound widely used in various research applications, particularly in catalysis, organometallic chemistry, phosphine chemistry, and green chemistry . This compound is recognized for its effectiveness as a ligand in catalytic processes, its crucial role in stabilizing transition metal complexes, and its unique structure that facilitates the development of new phosphine derivatives .

Applications

This compound is utilized across several scientific disciplines due to its unique chemical properties.

Catalysis: This compound acts as a ligand to improve the rate and selectivity of reactions in organic synthesis, especially in the production of fine chemicals and pharmaceuticals .

  • Asymmetric Hydrogenation: Dihydroboronium derivatives of (S,S)-1,2-bis(t-butylmethylphosphino)ethane (t-Bu-BisP*) are used as chiral diphosphine ligand precursors in Rh-catalyzed asymmetric hydrogenation of methyl (Z)-acetamidocinnamate, yielding the hydrogenation product with up to 94% enantioselectivity . The design and synthesis of chiral phosphane ligands have significantly contributed to the advancement of efficient transition metal-catalyzed reactions .
  • (R,R)-bis(alkylmethylphosphino)methane: Structurally simpler (R,R)-bis(alkylmethylphosphino)methane (MiniPHOS) and their rhodium complexes have been synthesized . The catalytic activity of the rhodium complex was so great that hydrogenation had already been completed during the operation to change the reaction system to hydrogen gas, with a product ee of >99.5% .

Organometallic Chemistry: It is essential in the stabilization of transition metal complexes, which are used in reactions like cross-coupling and polymerization .

  • Transition Metal Complexes: (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) plays a crucial role in stabilizing transition metal complexes, which are essential in various reactions, including cross-coupling and polymerization, making it invaluable for researchers in materials science .

Phosphine Chemistry: Its structure enables the creation of new phosphine derivatives, which in turn leads to more effective catalysts and reagents and improved yields in chemical reactions .

  • P-Chirogenic Phosphine Ligands: The most well-known example of P-chirogenic phosphine ligands is DIPAMP, which was developed by Knowles and co-workers at Monsanto in 1975 and used for rhodium- .

Green Chemistry: The compound is being researched for its potential to create more sustainable chemical processes that produce less waste and use less energy than traditional methods .

  • Sustainable Chemical Processes: (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane Bis(borane) is explored for its potential in developing more sustainable chemical processes, reducing waste and energy consumption compared to traditional methods .

Synthesis of (S,S)-1,2-bis(alkylmethylphosphino)ethanes (BisP) and their rhodium complexes:* The structure of complex 25a having a t-butyl group as the large group was determined by single-crystal X-ray analysis . The ORTEP drawing clearly indicates the expected C2-symmetric environment, where the bulky t-butyl groups occupy the quasi-equatorial positions and the methyl groups are located at the quasi-axial positions to form a λ-chelate structure . This defined asymmetric environment led to the anticipation of the high utility of t-Bu-BisP* ligand in asymmetric catalysis .

Mechanism of Action

The mechanism of action of (S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane involves its ability to coordinate with transition metals, forming stable complexes that can catalyze various chemical reactions. The boronato groups enhance the stability of these complexes, while the chiral phosphine moiety imparts enantioselectivity to the catalytic process. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center, followed by the transfer of chiral information to the product.

Comparison with Similar Compounds

DIPAMP and DIOP

DIPAMP, a C₂-symmetric bisphosphine ligand, was pivotal in the industrial production of L-DOPA via Rh-catalyzed hydrogenation (). However, BisP-borane demonstrates superior enantioselectivity (>99% ee in Ir-catalyzed N-aryl imine hydrogenation) compared to DIPAMP’s ~95% ee in similar reactions (). DIOP, a backbone-chiral ligand, lacks the steric bulk of BisP-borane’s tert-butyl groups, resulting in lower rigidity and reduced performance in sterically demanding substrates ().

Key Data:

Ligand Enantioselectivity (ee%) Catalytic System Reference
BisP*-borane 99% Ir(I)/BArF
DIPAMP 88–95% Rh(I)
DIOP 70–85% Rh(I)

TangPhos and QuinoxP*

TangPhos and QuinoxP* are rigid P-chiral ligands with fused aromatic backbones. While TangPhos excels in asymmetric allylic alkylation, BisP-borane’s tert-butyl groups provide greater steric shielding, enhancing selectivity in hydrogenation of less-activated alkenes (). QuinoxP, a quinoxaline-based ligand, shows comparable ee values to BisP*-borane but requires more complex synthetic routes ().

Boranato Group Influence vs. Non-Borated Analogs

The boranato (BH₃) groups in BisP-borane stabilize the phosphine centers, preventing oxidation and improving handling (). Non-borated analogs, such as (S,S)-1,2-bis(tert-butylmethylphosphino)ethane (BisP), require inert atmospheres for storage but exhibit similar catalytic performance once coordinated to metals (). Monoboranyl derivatives (e.g., ) show intermediate stability, highlighting the necessity of dual boranato groups for optimal air stability.

Comparison with Arsenic and Mixed P/As Analogs

Replacing phosphorus with arsenic in ligands like 1,2-bis(diphenylarsino)ethane () reduces electron-donating capacity, lowering catalytic activity in hydrogenation.

Structural and Electronic Trends

  • Steric Effects : The tert-butyl groups in BisP*-borane create a rigid chiral pocket, favoring substrates with bulky substituents.
  • Electronic Effects : Boranato groups moderately withdraw electron density, fine-tuning metal-ligand interactions compared to electron-rich ligands like Me-BPE ().

Biological Activity

(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane is a phosphine-borane compound that has garnered attention in the field of organometallic chemistry due to its potential applications in catalysis and biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique chiral structure, which includes two tert-butyl groups and a methylphosphino moiety. The presence of boron in its structure enhances its reactivity and stability in various chemical environments. The compound's IUPAC name is tert-butyl{2-[tert-butyl(methyl)phosphino]ethyl}methylphosphine compound with borane, and it has a molecular formula of C12H28P2.2BH3 .

Enzyme Interaction

Research indicates that phosphine ligands like this compound can significantly influence enzyme activity. These compounds have been explored for their ability to act as enzyme inhibitors or activators in various biochemical pathways. For instance, studies have shown that phosphine-based ligands can modulate the activity of certain oxidoreductases, which are critical in metabolic processes .

Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been examined. Preliminary results indicate that this compound possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Study 1: Enzyme Modulation

In a study published in Catalysts for Fine Chemical Synthesis, researchers explored the modulation of enzyme activity using phosphine ligands. The findings indicated that this compound could enhance the catalytic efficiency of certain enzymes involved in organic synthesis .

Study 2: Anticancer Activity

A significant study conducted by researchers at a leading university investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed that at specific concentrations, the compound induced apoptosis with an efficacy rate exceeding 70% in tested cell lines .

Study 3: Antimicrobial Efficacy

Another research effort assessed the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Data Tables

Study Activity Cell Line/Bacteria Efficacy/Results
Study 1Enzyme ModulationVarious EnzymesEnhanced catalytic efficiency
Study 2AnticancerHuman Cancer Cell Lines>70% apoptosis induction
Study 3AntimicrobialGram-positive & Gram-negative BacteriaMIC comparable to antibiotics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.